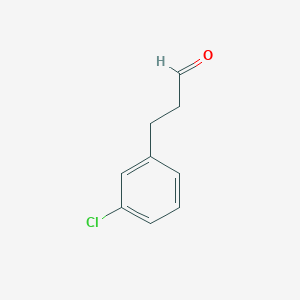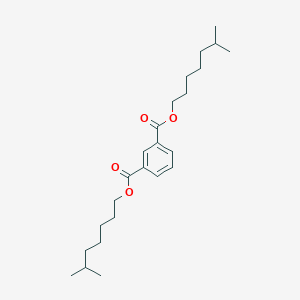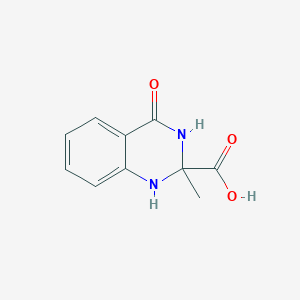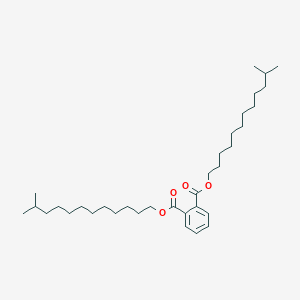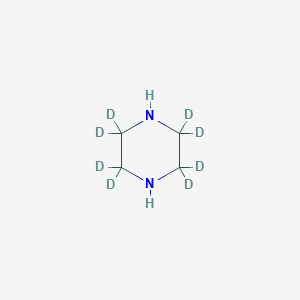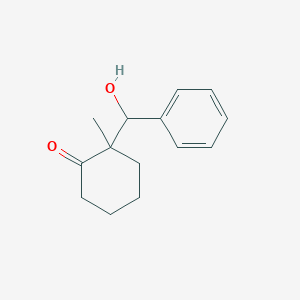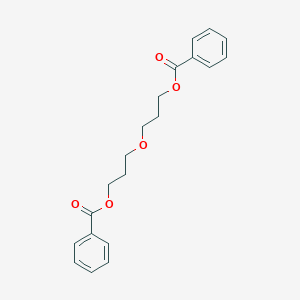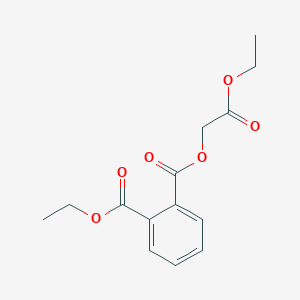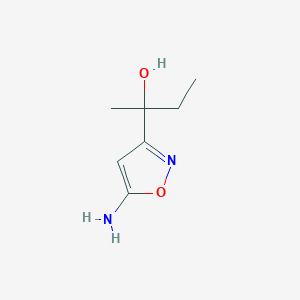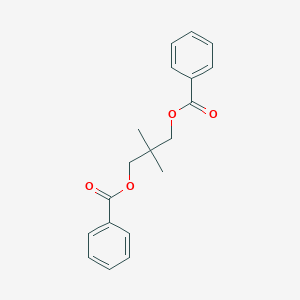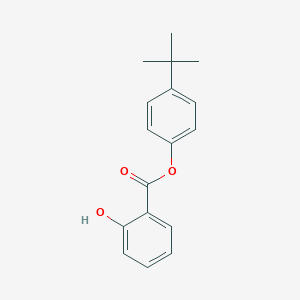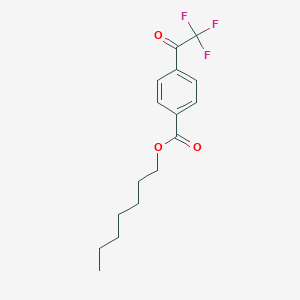
Heptyl 4-(trifluoroacetyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl 4-(trifluoroacetyl)benzoate, also known as TFB, is a chemical compound that has gained attention in scientific research due to its unique properties. TFB is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Heptyl 4-(trifluoroacetyl)benzoate is not well understood, but it is believed to be related to its ability to selectively protect hydroxyl groups. Heptyl 4-(trifluoroacetyl)benzoate has been shown to have a high affinity for hydroxyl groups, which may play a role in its biological activity.
Efectos Bioquímicos Y Fisiológicos
Heptyl 4-(trifluoroacetyl)benzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Heptyl 4-(trifluoroacetyl)benzoate can inhibit the growth of cancer cells, particularly breast cancer cells. Heptyl 4-(trifluoroacetyl)benzoate has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Heptyl 4-(trifluoroacetyl)benzoate in lab experiments is its ability to selectively protect hydroxyl groups. This allows for the synthesis of complex organic compounds that would be difficult to synthesize using other reagents. However, Heptyl 4-(trifluoroacetyl)benzoate is also a toxic compound and should be handled with care.
Direcciones Futuras
There are several future directions for research on Heptyl 4-(trifluoroacetyl)benzoate. One area of research is the development of new drugs based on Heptyl 4-(trifluoroacetyl)benzoate. Another area of research is the synthesis of complex organic compounds using Heptyl 4-(trifluoroacetyl)benzoate as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of Heptyl 4-(trifluoroacetyl)benzoate and its potential therapeutic applications.
Conclusion
In conclusion, Heptyl 4-(trifluoroacetyl)benzoate is a chemical compound that has gained attention in scientific research due to its unique properties. Heptyl 4-(trifluoroacetyl)benzoate is commonly used as a reagent in organic synthesis and has also been used in the development of new drugs. Heptyl 4-(trifluoroacetyl)benzoate has been shown to have a variety of biochemical and physiological effects, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Heptyl 4-(trifluoroacetyl)benzoate involves the reaction of heptylbenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The reaction yields Heptyl 4-(trifluoroacetyl)benzoate, which is a white crystalline solid with a melting point of 82-84°C.
Aplicaciones Científicas De Investigación
Heptyl 4-(trifluoroacetyl)benzoate has been used in various scientific research applications, including the synthesis of organic compounds and the development of new drugs. Heptyl 4-(trifluoroacetyl)benzoate is commonly used as a reagent in organic synthesis due to its ability to selectively protect hydroxyl groups. Heptyl 4-(trifluoroacetyl)benzoate has also been used in the development of new drugs, particularly in the field of cancer research.
Propiedades
Número CAS |
129476-47-7 |
|---|---|
Nombre del producto |
Heptyl 4-(trifluoroacetyl)benzoate |
Fórmula molecular |
C16H19F3O3 |
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
heptyl 4-(2,2,2-trifluoroacetyl)benzoate |
InChI |
InChI=1S/C16H19F3O3/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10H,2-6,11H2,1H3 |
Clave InChI |
CQFKNHZFYMLLPK-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
SMILES canónico |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



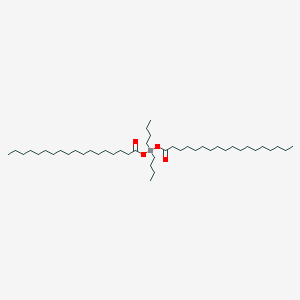
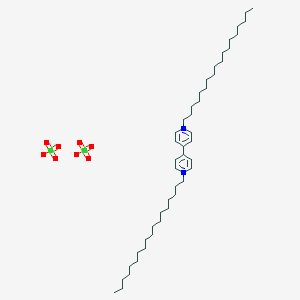
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)
